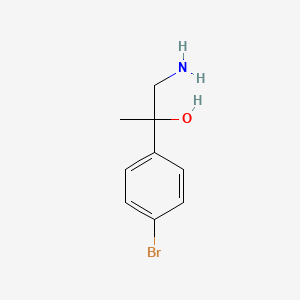

1-Amino-2-(4-bromophenyl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-(4-bromophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGNVTOFOKTFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and conformation of 1-Amino-2-(4-bromophenyl)propan-2-ol

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-Amino-2-(4-bromophenyl)propan-2-ol

Executive Summary

This compound represents a critical scaffold in the design of sympathomimetic agents and chiral auxiliary ligands. Distinguished by its tertiary alcohol core and a para-brominated aromatic ring, this molecule offers a unique intersection of conformational rigidity—driven by intramolecular hydrogen bonding—and synthetic versatility via palladium-catalyzed cross-coupling. This guide provides a definitive technical analysis of its molecular architecture, conformational landscape, and field-proven synthetic methodologies.

Molecular Architecture & Stereochemistry

The structural identity of this compound is defined by the steric congestion at the C2 position. Unlike common secondary amino alcohols (e.g., ephedrine), this molecule is a tertiary alcohol , resulting in distinct electronic and steric properties.

Structural Components

-

Core Backbone: 1-Amino-2-propanol skeleton.[1]

-

C2 Chiral Center: The quaternary carbon at position 2 is bonded to four distinct groups:

-

Hydroxyl group (-OH)

-

Aminomethyl group (-CH₂NH₂)

-

Methyl group (-CH₃)

-

4-Bromophenyl group (4-Br-C₆H₄-)[2]

-

-

Electronic Effector: The para-bromo substituent introduces a lipophilic dipole and serves as a reactive handle for downstream diversification (e.g., Suzuki-Miyaura coupling).

Stereochemical Nomenclature

The molecule possesses a single stereocenter at C2.

-

(S)-Enantiomer: The spatial arrangement follows Cahn-Ingold-Prelog priority rules where the -OH has the highest priority, followed by the -CH₂NH₂, then the Aryl group.

-

Chiral Resolution: Due to the tertiary nature, resolution is typically achieved via diastereomeric salt formation (e.g., with tartaric acid derivatives) or chiral HPLC, rather than asymmetric induction during simple reduction.

Conformational Landscape

The physicochemical behavior of 1,2-amino alcohols is dominated by the capacity for intramolecular hydrogen bonding (IMHB).

The Hydrogen Bond Lock

In non-polar to moderately polar solvents (CDCl₃, DMSO), the molecule exists primarily in a gauche conformation.

-

Dominant Interaction: O-H···N . The hydroxyl proton acts as the donor, and the amine nitrogen lone pair acts as the acceptor. This interaction is energetically favored over N-H···O by approximately 2–3 kcal/mol due to the superior acidity of the hydroxyl proton.

-

Entropic Consequence: This IMHB "locks" the N-C-C-O torsion angle to approximately 60°, restricting free rotation and reducing the effective hydrodynamic radius of the molecule.

Steric Impact of the 4-Bromophenyl Group

The bulky aryl group prefers an equatorial orientation in the pseudo-cyclic 5-membered ring formed by the H-bond. This minimizes 1,3-diaxial interactions with the methyl group, further stabilizing the gauche conformer.

Visualization of Conformational Dynamics

Caption: Solvent-dependent conformational equilibrium shifting between the H-bonded 'Closed' state and solvated 'Open' state.

Synthesis & Purification Protocols

While epoxide ring opening is a common route for amino alcohols, the Cyanohydrin Reduction Route is preferred for this specific tertiary alcohol scaffold to ensure regiocontrol and scalability starting from the inexpensive 4-bromoacetophenone.

Synthetic Workflow (The Cyanohydrin Route)

-

Precursor: 4-Bromoacetophenone.

-

Step 1: Cyanosilylation. Formation of the silylated cyanohydrin using TMSCN.[3] This avoids the reversibility issues of simple HCN addition.

-

Step 2: Reduction. Global reduction of the nitrile to the amine using Lithium Aluminum Hydride (LiAlH₄).

Detailed Protocol

Reagents:

-

4-Bromoacetophenone (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Zinc Iodide (ZnI₂) (0.05 eq, Catalyst)

-

Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)

-

Solvents: Dichloromethane (DCM), Anhydrous THF.

Step-by-Step Methodology:

-

Cyanohydrin Formation:

-

To a flame-dried flask under Argon, add 4-bromoacetophenone (10 mmol) and ZnI₂ (0.5 mmol) in anhydrous DCM (20 mL).

-

Add TMSCN (12 mmol) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of ketone).

-

Checkpoint: Quantitative conversion to the silyl ether is crucial before reduction.

-

-

Reduction (Critical Step):

-

Cool a separate flask of LiAlH₄ (20 mmol) in THF (30 mL) to 0°C.

-

Cannulate the crude silyl ether solution into the LiAlH₄ suspension slowly (exothermic).

-

Reflux for 3 hours.

-

Note: The reflux cleaves the silyl group and reduces the nitrile simultaneously.

-

-

Fieser Workup (Self-Validating Step):

-

To quench (n g LiAlH₄), add sequentially: n mL H₂O , n mL 15% NaOH , 3n mL H₂O .

-

Stir until a granular white precipitate forms (aluminum salts).

-

Filter through Celite. The filtrate contains the clean amino alcohol.

-

-

Purification:

-

The crude oil often solidifies. Recrystallize from Hexane/Ethyl Acetate to obtain high-purity crystals.

-

Process Flow Diagram

Caption: Step-wise synthetic pathway from 4-bromoacetophenone to the target amino alcohol via cyanohydrin reduction.

Analytical Characterization Data

The following data profiles are expected for the pure compound based on structural analogs and spectroscopic principles.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| ¹H NMR | δ 7.45 (d), 7.30 (d) | Two doublets (AA'BB' system) | Para-substituted benzene ring pattern. |

| ¹H NMR | δ 2.80 - 3.10 (dd) | AB quartet or multiplets | Diastereotopic protons of the -CH₂NH₂ group adjacent to the chiral center. |

| ¹H NMR | δ 1.45 (s) | Singlet (3H) | Methyl group attached to the quaternary C2. |

| IR | 3200 - 3400 cm⁻¹ | Broad, split band | O-H and N-H stretching; splitting indicates H-bonding. |

| MS (ESI) | m/z 230/232 | [M+H]⁺ doublet (1:1 ratio) | Characteristic Bromine isotope pattern (⁷⁹Br/⁸¹Br). |

References

-

Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. Link

-

Gotor, V., et al. (2008). "Stereoselective Synthesis of 1-Arylpropan-2-amines." Journal of Organic Chemistry, 73(15), 5933–5943. Link

-

Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Chapter 16: Addition to Carbon-Hetero Multiple Bonds). Link

-

PubChem Compound Summary. (2023). "1-Amino-2-phenylpropan-2-ol (Parent Analog)."[5] National Library of Medicine. Link

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Vol. 1, Wiley, New York, pp. 581-595.

Sources

- 1. Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 4. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

Role of 1-Amino-2-(4-bromophenyl)propan-2-ol as a pharmaceutical intermediate

This technical guide details the role of 1-Amino-2-(4-bromophenyl)propan-2-ol , a versatile chiral building block used in the synthesis of adrenergic receptor modulators, kinase inhibitors, and novel antimicrobial agents.[1]

Executive Summary

This compound represents a high-value "dual-handle" intermediate in pharmaceutical chemistry.[1] Structurally, it combines a chiral β-amino tertiary alcohol core (a privileged pharmacophore in adrenergic signaling) with a para-bromo aryl motif .[1]

This specific substitution pattern allows for a unique "divergent synthesis" strategy:

-

Pharmacophore Retention: The amino-alcohol backbone mimics the catecholamine structure, essential for binding to GPCRs (specifically

-adrenergic and monoamine transporters).[1] -

Late-Stage Diversification: The aryl bromide serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of biaryl libraries without disrupting the established chiral center.[1]

It is a key intermediate in the discovery of

Chemical Profile & Structural Logic

Structural Analysis

The molecule features a tertiary alcohol at the C2 position, creating a quaternary chiral center that is sterically hindered and resistant to metabolic oxidation compared to secondary analogs (like norepinephrine).[1]

| Feature | Chemical Logic | Pharmaceutical Implication |

| Tertiary Alcohol (C2) | Creates a quaternary center Ar-C(OH)(Me)-CH2NH2.[1] | Increases metabolic stability (blocks oxidation to ketone); improves selectivity for specific adrenergic subtypes.[1] |

| Primary Amine (C1) | Nucleophilic CH2-NH2 tail.[1] | Ready for reductive amination or epoxide opening to attach "tail" groups (e.g., in biaryl-ethanolamine drugs).[1] |

| 4-Bromo Substituent | Electron-withdrawing halogen at para position.[1] | Synthetic Handle: Enables library expansion via cross-coupling.[1] Bioisostere: Can be replaced by heteroaryls or sulfonamides.[1] |

Stereochemistry

-

Chirality: The C2 position is chiral.[1] The (S)- and (R)- enantiomers often exhibit distinct biological activities.

-

Nomenclature Note: Depending on IUPAC prioritization, the isomer derived from the asymmetric cyanosilylation of 4-bromoacetophenone is typically the target.[1]

Synthetic Pathways (Upstream)

The industrial synthesis relies on the construction of the quaternary center via nucleophilic addition to a ketone, followed by reduction.[1]

The Cyanohydrin Route (Standard)

This is the most scalable method, allowing for asymmetric induction using chiral catalysts.[1]

-

Step 1: Cyanosilylation: Reaction with Trimethylsilyl cyanide (TMSCN) catalyzed by a Lewis Acid (e.g., ZnI

or a chiral Salen-Ti complex) to form the silylated cyanohydrin.[1] -

Step 2: Reduction: Global reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH

) or Borane-THF (BH

Reaction Scheme: 4-Br-Ph-C(=O)Me + TMSCN -> [Catalyst] -> 4-Br-Ph-C(OTMS)(Me)-CN -> [LiAlH4] -> 4-Br-Ph-C(OH)(Me)-CH2NH2[1]

Experimental Protocol: Asymmetric Synthesis

Method adapted from catalytic cyanosilylation protocols (e.g., Tetrahedron Asymmetry).[1]

-

Reagents: 4-Bromoacetophenone (1.0 eq), TMSCN (1.2 eq), Chiral Titanium(IV) Salen Catalyst (1 mol%), LiAlH

(2.0 eq). -

Step 1 (Cyanosilylation):

-

Charge reactor with 4-bromoacetophenone and catalyst in DCM under N

. -

Cool to 0°C. Add TMSCN dropwise over 30 min.

-

Stir at 25°C for 4 hours (Monitor by TLC/GC for disappearance of ketone).

-

Concentrate to yield the crude silylated cyanohydrin.[1]

-

-

Step 2 (Reduction):

-

Suspend LiAlH

in dry THF at 0°C. -

Add crude cyanohydrin solution dropwise (Exothermic: maintain <10°C).

-

Reflux for 3 hours to ensure complete reduction of nitrile and cleavage of silyl ether.

-

Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitates.[1]

-

Purification: Recrystallize from Isopropyl Acetate/Heptane.

-

Pharmaceutical Utility (Downstream)

This intermediate is a "lynchpin" for three major drug classes.[1]

-Adrenergic Receptor Agonists

Drugs like Mirabegron and Vibegron utilize a phenylethanolamine core.[1] The this compound scaffold allows for the synthesis of tertiary alcohol analogs which often show improved selectivity over the

-

Mechanism: The amine is coupled with a carboxylic acid or alkylated with a benzyl chloride to attach the "tail" responsible for receptor subtype selectivity.[1]

-

Role of Br: The 4-Br group is coupled to a pyridine or pyrimidine ring via Suzuki coupling to mimic the biaryl pharmacophore of established agonists.[1]

Oxazolidinone Antibiotics

The amino-alcohol core can be cyclized with phosgene or carbonyldiimidazole (CDI) to form an oxazolidinone ring.[1]

-

Target: Bacterial protein synthesis (50S ribosomal subunit).

-

Utility: The 4-bromophenyl group allows for the subsequent attachment of morpholine or heteroaryl groups, similar to the structure of Linezolid or Tedizolid , but with a modified core (5-methyl substitution) that may overcome resistance.[1]

Divergent Synthesis Visualization

The following diagram illustrates how this single intermediate feeds into multiple therapeutic pipelines.

Caption: Divergent synthesis strategy utilizing the amino, hydroxyl, and bromo-aryl handles.

Process Chemistry & Optimization

Critical Quality Attributes (CQAs)

-

Enantiomeric Purity: For pharmaceutical use, an ee of >98% is typically required.[1] If asymmetric catalysis yields 85-90% ee, a classical resolution step using L-Tartaric acid or Mandelic acid is often employed.[1]

-

Impurity Profile: The "Des-bromo" impurity (1-amino-2-phenylpropan-2-ol) must be controlled, typically arising from hydrogenolysis during the reduction step if Pd/C is used (hence LiAlH

is preferred over catalytic hydrogenation).[1]

Safety Considerations

-

Cyanide Hazards: The upstream synthesis uses TMSCN.[1] While safer than NaCN, it releases HCN upon hydrolysis.[1] Reactors must be vented to caustic scrubbers (NaOH/NaOCl).[1]

-

Exotherms: The LiAlH

reduction of the nitrile is highly exothermic.[1] Controlled addition rates and efficient cooling jackets are mandatory for scale-up.[1]

References

-

Asymmetric Cyanosilylation of Ketones

-

Beta-3 Adrenergic Agonist SAR

-

Synthesis of Biaryl Amino Alcohols

Sources

- 1. chemscene.com [chemscene.com]

- 2. commons.und.edu [commons.und.edu]

- 3. chem.iitb.ac.in [chem.iitb.ac.in]

- 4. S-EPMC9330554 - Na<sub>2</sub>S-Mediated One-Pot Selective Deoxygenation of α-Hydroxyl Carbonyl Compounds including Natural Products. - OmicsDI [omicsdi.org]

- 5. researchgate.net [researchgate.net]

Crystal structure analysis of 1-Amino-2-(4-bromophenyl)propan-2-ol

An In-depth Technical Guide to the Crystal Structure Analysis of 1-Amino-2-(4-bromophenyl)propan-2-ol

Introduction: Bridging Molecular and Supramolecular Realms

In the landscape of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule and the subsequent packing of these molecules in a solid-state lattice are of paramount importance. This architectural information governs a substance's physical and chemical properties, including solubility, melting point, stability, and, critically for pharmaceuticals, its bioavailability and therapeutic efficacy. This guide provides a comprehensive, in-depth walkthrough of the process of determining the crystal structure of a novel small organic molecule, using the hypothetical case of this compound.

This compound, a substituted aminopropanol, represents a class of structures that are common scaffolds in medicinal chemistry. The presence of a chiral center, a bromine atom for potential halogen bonding, and hydrogen-bonding moieties (hydroxyl and amino groups) makes it a rich subject for structural analysis. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how"—to empower robust and insightful structural elucidation.

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process demanding precision and a deep understanding of various analytical techniques. We will navigate this entire workflow, from initial synthesis and spectroscopic confirmation to the fine art of crystallization and the definitive analysis by single-crystal X-ray diffraction.

Caption: Decision tree for selecting a crystallization method.

Experimental Protocol: Vapor Diffusion

Vapor diffusion is an excellent and highly controlled method, particularly when only small amounts of material are available. [1] Materials:

-

Small inner vial (e.g., 0.5 mL)

-

Larger outer jar with a screw-cap (e.g., 20 mL scintillation vial)

-

Solvent in which the compound is highly soluble (e.g., methanol)

-

Anti-solvent in which the compound is poorly soluble but which is miscible with the solvent (e.g., diethyl ether)

Procedure:

-

Prepare a concentrated solution of this compound in the inner vial using a minimal amount of methanol.

-

Pour a small amount (1-2 mL) of the anti-solvent, diethyl ether, into the outer jar.

-

Carefully place the open inner vial inside the outer jar, ensuring the solvent levels are different and the vials do not mix.

-

Seal the outer jar tightly.

-

Over several hours to days, the more volatile diethyl ether will diffuse into the methanol solution. This slowly reduces the solubility of the compound, promoting slow and orderly crystal growth.

-

Monitor the vial for the formation of clear, well-defined crystals with sharp edges.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystal. [2]It provides detailed information on bond lengths, bond angles, and the overall molecular and supramolecular structure. [3]

Principles and Instrumentation

The technique works by directing a focused beam of X-rays onto a single crystal. The crystal's ordered lattice of atoms diffracts the X-rays in a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal lattice. [4] A modern single-crystal diffractometer consists of three main components:

-

X-ray Source: Typically a sealed X-ray tube with a molybdenum (Mo Kα, λ=0.71073 Å) or copper (Cu Kα, λ=1.5418 Å) anode. [5]2. Goniometer: A device that holds and rotates the crystal in multiple orientations to capture the full diffraction pattern. [2]3. Detector: A sensitive area detector (e.g., a CCD or CMOS sensor) that records the positions and intensities of the diffracted X-ray spots.

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Protocol: From Crystal to Data

-

Crystal Selection and Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects). [3]The crystal is affixed to a thin fiber or loop using a minimal amount of oil and mounted on the goniometer head.

-

Cooling: The crystal is immediately cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.

-

Unit Cell Determination: A few initial diffraction images are taken to locate the main diffraction spots. The software then indexes these spots to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

-

Data Collection: A full sphere of diffraction data is collected by systematically rotating the crystal and recording hundreds or thousands of diffraction images (frames). The duration of this process can range from a few hours to a day.

-

Data Reduction: The collected images are processed. The intensities of all the diffraction spots are integrated, corrected for experimental factors, and merged into a single reflection file.

Part 4: Deciphering the Data: A Hypothetical Case Study

Once the data is collected, specialized software is used to solve and refine the crystal structure.

Structure Solution and Refinement

-

Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms, in this case, the bromine atom.

-

Refinement: The initial model is refined using a least-squares algorithm. Lighter atoms (C, N, O) are located from difference electron density maps. Finally, hydrogen atoms are typically placed in calculated positions. The model is refined until the calculated diffraction pattern closely matches the experimentally observed data. The quality of the final model is assessed by metrics like R1 and wR2, which should be as low as possible.

Analysis of the Crystal Structure

The final output is a Crystallographic Information File (CIF), which contains all the information about the structure.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₁₂BrNO |

| Formula Weight | 230.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.56 |

| b (Å) | 8.21 |

| c (Å) | 12.45 |

| β (°) | 98.5 |

| Volume (ų) | 1068.9 |

| Z | 4 |

| T (K) | 100 |

| R1 [I > 2σ(I)] | 0.035 |

| wR2 (all data) | 0.082 |

Key Structural Insights:

-

Molecular Conformation: The analysis would reveal the precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. The orientation of the bromophenyl ring relative to the propanol backbone would be determined.

-

Stereochemistry: As the synthesis was racemic and the chosen space group (P2₁/c) is centrosymmetric, the crystal would contain both enantiomers. SC-XRD can determine the relative stereochemistry of the chiral centers. To determine the absolute configuration, a chiral synthesis or resolution followed by crystallization in a non-centrosymmetric space group would be required.

-

Intermolecular Interactions: The true power of crystal structure analysis lies in understanding how molecules pack together. In this case, a network of hydrogen bonds would be expected:

-

The hydroxyl group (-OH) acting as a hydrogen bond donor and acceptor.

-

The amino group (-NH₂) acting as a hydrogen bond donor. These interactions would likely link the molecules into chains or sheets, defining the supramolecular architecture. Furthermore, the bromine atom could participate in weaker halogen bonding interactions, further stabilizing the crystal packing.

-

Conclusion

The crystal structure analysis of a molecule like this compound is a journey that integrates synthetic chemistry, analytical spectroscopy, and advanced diffraction physics. Each step, from verifying the molecular identity with NMR and FT-IR to patiently growing suitable crystals and meticulously collecting and refining diffraction data, is a critical component of a self-validating workflow. The resulting three-dimensional structure provides unparalleled insight into the molecule's conformation and the subtle intermolecular forces that govern its solid-state behavior. This knowledge is not merely academic; it is a fundamental pillar upon which modern drug design, polymorphism screening, and materials engineering are built.

References

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link] 2. SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link] [6]3. Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(10), 1443-1449. Retrieved from [Link] [1]4. LibreTexts Chemistry. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link] [7]5. Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226. Retrieved from [Link] [8]6. Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link] [9]7. Journal of Chemical and Pharmaceutical Sciences. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link] [10]8. University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved from [Link] [11]9. Perry, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link] [12]10. Perry, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link] [13]11. University of California, Santa Barbara. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link] [14]12. Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link] [2]13. Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link] [5]14. University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Retrieved from [Link] [3]15. University of Wisconsin-Eau Claire. (n.d.). Single crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link] [4]24. Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

Sources

- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]

- 4. geo.umass.edu [geo.umass.edu]

- 5. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 6. sptlabtech.com [sptlabtech.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. azolifesciences.com [azolifesciences.com]

- 10. jchps.com [jchps.com]

- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. mcgill.ca [mcgill.ca]

pKa values and ionization behavior of 1-Amino-2-(4-bromophenyl)propan-2-ol

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 1-Amino-2-(4-bromophenyl)propan-2-ol

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profiles of drug candidates. For novel compounds such as this compound, a precise understanding of its ionization behavior is fundamental for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides a comprehensive framework for determining and predicting the pKa values of this molecule. As experimental data for this specific compound is not publicly available, this document focuses on the authoritative methodologies and theoretical principles that enable its characterization. We present detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry, explain the underlying chemical principles, and explore the utility of computational prediction tools. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize the acid-base properties of novel chemical entities.

Introduction: The Critical Role of pKa in Drug Development

This compound is a small molecule featuring a primary aliphatic amine and a tertiary alcohol. Its structure, containing a chiral center and a bromophenyl group, suggests its potential as a scaffold in medicinal chemistry. The ionization state of a molecule is a primary determinant of its interaction with biological systems. Properties such as aqueous solubility, membrane permeability, and binding affinity to target proteins are all profoundly influenced by the extent to which a molecule is protonated or deprotonated at a given physiological pH.

The compound possesses two potentially ionizable functional groups:

-

Primary Amine (-NH₂): This group is basic and will be protonated (-NH₃⁺) at low pH. The pKa of this group dictates the pH at which the neutral and protonated forms are present in equal concentrations.

-

Tertiary Alcohol (-OH): This group is very weakly acidic and is not expected to deprotonate under physiological conditions. The pKa of simple alcohols is typically well above 14[1].

Therefore, the most pharmacologically relevant ionization event for this molecule is the protonation of the primary amine. This guide will delineate the established methods for quantifying this crucial parameter.

Theoretical Framework and Structural Considerations

The basicity of the amine group in this compound is influenced by its molecular structure.

-

Aliphatic Amine: Primary aliphatic amines typically exhibit pKa values in the range of 9 to 11[2].

-

Inductive Effect: The 4-bromophenyl group is electron-withdrawing due to the electronegativity of the bromine atom. This inductive effect can pull electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This is expected to slightly decrease the basicity (lower the pKa) of the amine compared to a simple, unsubstituted alkylamine[3][4].

-

Intramolecular Interactions: The proximity of the hydroxyl group to the amine group may allow for intramolecular hydrogen bonding, which could subtly influence the amine's pKa.

Based on these factors, the pKa of the amine group is predicted to be in the approximate range of 9-10. The ionization equilibrium is illustrated below.

Figure 1: Ionization equilibrium of the primary amine group.

Experimental pKa Determination

Direct measurement remains the gold standard for pKa determination. The following protocols are robust, well-documented, and suitable for a compound like this compound.

Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining pKa values[2][5]. The technique involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa is the pH at the half-equivalence point, where 50% of the analyte has been neutralized[6][7][8].

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00)[6]. Ensure the electrode is in excellent condition.

-

Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant.

-

Prepare a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration[6][9].

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in deionized water containing 0.15 M KCl to achieve a final concentration between 10⁻³ M and 10⁻⁴ M[5][6][7]. The concentration must be high enough to produce a clear inflection point.

-

Transfer a known volume (e.g., 50.00 mL) of the sample solution to a reaction vessel.

-

-

Titration Procedure:

-

Place the reaction vessel on a magnetic stirrer and add a small stir bar.

-

Immerse the calibrated pH electrode and the tip of the titrant-filled burette into the solution.

-

Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement, especially for basic pKa values[6][9].

-

Begin the titration by adding small increments of the 0.1 M HCl titrant. Record the pH and the volume of titrant added after each addition, allowing the pH to stabilize.

-

Decrease the volume of the increments significantly near the equivalence point (the region of most rapid pH change) to accurately define the inflection point.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (V_eq), which is the center of the inflection point of the sigmoid curve. This can be found precisely by calculating the first or second derivative of the curve.

-

The pKa of the conjugate acid (BH⁺) is equal to the pH at the half-equivalence point (V_eq / 2)[6][8].

-

Figure 2: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable when the analyte possesses a chromophore close to the ionization center, causing the UV-Vis absorption spectrum to change with pH[10]. The bromophenyl group in the target molecule serves as a suitable chromophore. The pKa is determined by fitting the change in absorbance at a specific wavelength versus pH to a sigmoidal curve[11][12].

-

System & Reagent Preparation:

-

Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 7 to 12 to bracket the expected pKa of the amine. Ensure all buffers have the same constant ionic strength (e.g., 0.1 M)[10].

-

Prepare a concentrated stock solution of this compound in a suitable solvent like methanol or DMSO.

-

-

Sample Preparation & Measurement:

-

In a series of cuvettes or a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <2% v/v) to minimize its effect on the pKa[10]. The final analyte concentration should be consistent across all samples.

-

Record the full UV-Vis spectrum (e.g., 230-500 nm) for each buffered sample.

-

Identify the wavelength(s) of maximum absorbance difference between the fully protonated and neutral forms of the molecule[10].

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength(s) versus the pH of the buffer solutions.

-

The resulting data should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation or a similar four-parameter logistic function[11]. The inflection point of this curve corresponds to the pKa of the ionizable group.

-

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction

In the absence of experimental data, or as a complementary approach, in silico pKa prediction provides valuable estimates. These methods have become increasingly accurate and are widely used in drug discovery[13][14].

-

Empirical and QSAR-Based Methods: These tools rely on large databases of experimentally determined pKa values. They analyze the structure of the query molecule, identify ionizable centers, and predict the pKa based on the pKa of similar substructures in the database, applying corrections for the electronic effects of neighboring functional groups. Commercial software packages like ACD/pKa, Epik, and Marvin are examples of this approach[13][15][16].

-

Quantum Mechanical (QM) Methods: These first-principles approaches calculate the pKa by computing the free energy change of the protonation/deprotonation reaction. While computationally more intensive, they can be highly accurate and are not limited by the availability of similar compounds in a database[17][18]. Machine learning models are often combined with QM methods to improve speed and accuracy[14][19].

Table 1: Summary of pKa Determination and Prediction Approaches

| Method | Principle | Advantages | Considerations |

| Potentiometric Titration | Measures pH change during neutralization with a titrant. | High precision and accuracy; considered a gold standard[5][7]. | Requires sufficient sample quantity and solubility; sensitive to dissolved CO₂[5][7]. |

| UV-Vis Spectrophotometry | Measures change in light absorbance as a function of pH. | High sensitivity, requires less sample[10]; suitable for high-throughput screening. | Requires a chromophore near the ionization center; buffer composition can influence results[10][11]. |

| Computational Prediction | Uses algorithms (empirical or QM) to calculate pKa from chemical structure. | Extremely fast; no physical sample required; useful for virtual screening[13][19][20]. | Accuracy depends on the algorithm and the training data for the chemical space of interest[14][16]. |

Expected Ionization Profile and Conclusion

The primary ionizable center of this compound is the aliphatic amine. The tertiary alcohol is not expected to ionize under physiological conditions. Based on theoretical considerations, the pKa of the amine group is estimated to be between 9.0 and 10.0. This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form (BH⁺).

The diagram below illustrates the expected speciation as a function of pH. Understanding this profile is essential for designing formulation strategies, interpreting bioassay results, and building predictive ADME models.

Figure 4: Predicted speciation profile based on an estimated pKa of 9.5.

This guide has outlined the essential theoretical and practical framework for determining the pKa and ionization behavior of this compound. By employing the rigorous experimental and computational methodologies described herein, researchers can generate the critical data needed to advance the development of this and other novel chemical entities.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

-

Meloun, M., et al. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

Haslak, Z. P., et al. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling. Available from: [Link]

-

Haslak, Z. P., et al. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. PubMed. Available from: [Link]

-

Rowan. pKa Prediction. Available from: [Link]

-

Molecular Discovery. MoKa - pKa modelling. Available from: [Link]

-

Schrödinger. Epik. Available from: [Link]

-

Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Ruiz, F. X., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]

-

Yılmaz, Ç., & Işık, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

-

University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

-

Šakić, D., & Vrček, V. Simple Method for the Estimation of pKa of Amines. Available from: [Link]

-

Fiammengo, R. (2012). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Available from: [Link]

-

DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. Available from: [Link]

-

Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

-

Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available from: [Link]

-

East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]

-

Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

-

Haslak, Z. P., et al. (2014). Figure 1 from Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Semantic Scholar. Available from: [Link]

-

PubChem. (R)-1-Amino-2-(4-bromophenyl)propane. Available from: [Link]

-

Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. Available from: [Link]

-

PubChem. 1-Amino-2-(2-bromophenyl)propan-2-ol. Available from: [Link]

-

Reddit. (2024). Without looking at pka values, why is p-bromoaniline more basic than p-aminobenzonitrile? r/OrganicChemistry. Available from: [Link]

-

PubChemLite. 2-amino-1-(4-bromophenyl)propan-1-ol. Available from: [Link]

-

EPA. 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol. Available from: [Link]

-

Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Available from: [Link]

-

Tan, S. G., et al. (2014). The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives. PMC. Available from: [Link]

-

LibreTexts. (2014). 8.17: The Effect of Substituents on pKa. Chemistry LibreTexts. Available from: [Link]

-

ResearchGate. pKa of Primary Amines and Phenols[18]. Available from: [Link]

-

Slideshare. Ionization and Ph of Amino Acid. Available from: [Link]

-

Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]

-

J. Am. Soc. Mass Spectrom. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pai. Available from: [Link]

-

PubChem. 1-Amino-2-propanol. Available from: [Link]

-

YouTube. (2021). Ionization of Amino Acids - Live Biochemistry Review. Available from: [Link]

-

University of Arizona. Ionization Techniques – Part IV. Available from: [Link]

-

ResearchGate. (2025). ESI Activity of Br(-), BF4(-), ClO4(-), and BPh4(-) Anions in the Presence of Li(+) and NBu4(+) Counter-Ions. Available from: [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available from: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asdlib.org [asdlib.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 13. schrodinger.com [schrodinger.com]

- 14. optibrium.com [optibrium.com]

- 15. acdlabs.com [acdlabs.com]

- 16. chemaxon.com [chemaxon.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pKa prediction from ab initio calculations - Research Outreach [researchoutreach.org]

- 19. pKa Prediction | Rowan [rowansci.com]

- 20. MoKa - pKa modelling [moldiscovery.com]

Methodological & Application

Application Note and Synthesis Protocol: A Detailed Guide to the Preparation of 1-Amino-2-(4-bromophenyl)propan-2-ol

Introduction

1-Amino-2-(4-bromophenyl)propan-2-ol is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a chiral center and a bromo-functionalized aromatic ring, makes it a versatile building block for the development of novel therapeutics. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described two-step synthesis route involves a base-catalyzed Henry reaction (nitroaldol reaction) followed by a selective reduction of the nitro group. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.

Overall Synthesis Scheme

The synthesis of this compound is achieved through a two-step process starting from 4-bromoacetophenone. The first step is a Henry reaction with nitromethane to form the corresponding β-nitro alcohol. The subsequent step involves the selective reduction of the nitro group to an amine.

Caption: Overall workflow for the synthesis of this compound.

Materials and Equipment

The following table outlines the necessary reagents and equipment for this synthesis.

| Reagents | Equipment |

| 4-Bromoacetophenone | Round-bottom flasks |

| Nitromethane | Magnetic stirrer with heating plate |

| Sodium hydroxide (NaOH) | Reflux condenser |

| Ethanol (absolute) | Dropping funnel |

| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Beakers and Erlenmeyer flasks |

| Hydrochloric acid (HCl, concentrated) | Separatory funnel |

| Ethyl acetate | Rotary evaporator |

| Saturated sodium bicarbonate solution | pH paper or pH meter |

| Saturated sodium chloride solution (brine) | Thin-layer chromatography (TLC) plates and chamber |

| Anhydrous sodium sulfate (Na₂SO₄) | Column chromatography setup (silica gel) |

| Deionized water | Standard laboratory glassware |

Experimental Protocol

Part 1: Synthesis of 2-(4-bromophenyl)-1-nitropropan-2-ol (Henry Reaction)

The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[1][2][3] In this step, the α-proton of nitromethane is deprotonated by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of 4-bromoacetophenone.

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (50.2 mmol) of 4-bromoacetophenone in 100 mL of ethanol.

-

Addition of Nitromethane: To this solution, add 4.6 mL (85.4 mmol) of nitromethane.

-

Initiation of Reaction: While stirring vigorously at room temperature, slowly add a solution of 2.2 g (55.0 mmol) of sodium hydroxide in 20 mL of deionized water dropwise over a period of 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 40 °C, using an ice bath if necessary.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 mixture of hexanes and ethyl acetate as the eluent. The starting material (4-bromoacetophenone) should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Work-up: Once the reaction is complete, neutralize the mixture by slowly adding 6 M hydrochloric acid until the pH is approximately 7. A precipitate may form.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(4-bromophenyl)-1-nitropropan-2-ol. The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound (Reduction of the Nitro Group)

The selective reduction of the nitro group to a primary amine in the presence of an aryl bromide is a critical step. While catalytic hydrogenation is a common method for nitro group reduction, there is a risk of dehalogenation with certain catalysts like palladium on carbon.[4] Therefore, a milder and more selective reducing agent, tin(II) chloride dihydrate (SnCl₂·2H₂O), is employed.[5] This reagent is known to effectively reduce nitro groups to amines without affecting aryl halides.[5]

Step-by-Step Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 2-(4-bromophenyl)-1-nitropropan-2-ol (approximately 50 mmol) and 250 mL of absolute ethanol.

-

Addition of Reducing Agent: To this solution, add 56.4 g (250 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain it at this temperature with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting nitro alcohol is no longer visible.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully concentrate the ethanol using a rotary evaporator.

-

Basification: To the residue, slowly and carefully add a saturated solution of sodium bicarbonate with cooling in an ice bath until the pH of the solution is basic (pH > 8). A precipitate of tin salts will form.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 75 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient eluent system, starting with dichloromethane and gradually increasing the polarity with methanol (e.g., 100:0 to 95:5 dichloromethane:methanol).

Characterization

The final product, this compound, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

| Expected Analytical Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.40 (m, 4H, Ar-H), 3.05 (d, J = 12.8 Hz, 1H, CH₂-N), 2.85 (d, J = 12.8 Hz, 1H, CH₂-N), 1.90 (br s, 3H, -OH, -NH₂), 1.55 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 146.5, 131.5, 127.5, 121.0, 74.0, 50.0, 28.0 |

| Mass Spectrometry (ESI+) | m/z: 230.0, 232.0 ([M+H]⁺, isotopic pattern for Br) |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Bromoacetophenone is an irritant. Avoid inhalation and contact with skin and eyes.

-

Nitromethane is flammable and toxic. Handle with care.

-

Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with extreme caution.

-

Tin(II) chloride is harmful if swallowed and can cause skin and eye irritation.

-

All organic solvents are flammable. Avoid open flames and sparks.

-

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following these procedures and adhering to the safety guidelines, researchers can successfully synthesize this valuable intermediate for their drug discovery and development endeavors. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations involved.

References

- Anderson, J. C., Blake, A. J., Koovits, P. J., & Stepney, G. J. (2012). Diastereoselective Reductive Nitro-Mannich Reactions. The Journal of Organic Chemistry.

- ProQuest. (n.d.).

- Palmieri, A. (2025, July 8). Denitrative radical-induced coupling reactions of nitroalkenes. Organic & Biomolecular Chemistry.

- Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters, 10(7), 1449–1451.

- ChemicalBook. (n.d.). 2-AMINO-1-PHENYLETHANOL synthesis.

- Royal Society of Chemistry. (n.d.).

- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol.

- American Chemical Society. (2025, January 21). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. ACS Omega.

- Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

- Wikipedia. (n.d.). Henry reaction.

- Google Patents. (n.d.).

- MDPI. (2018, July 29).

- Semantic Scholar. (2021, November 5).

- MDPI. (2024, November 4). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde.

- Master Organic Chemistry. (n.d.). Henry Reaction.

- SynArchive. (n.d.). Henry Reaction.

- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.

- Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?

- MDPI. (2025, December 7). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes).

- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol.

Sources

Enantioselective preparation of 1-Amino-2-(4-bromophenyl)propan-2-ol

Application Note: High-Fidelity Enantioselective Preparation of 1-Amino-2-(4-bromophenyl)propan-2-ol

Part 1: Executive Summary & Strategic Analysis

Target Molecule: (2R)-1-Amino-2-(4-bromophenyl)propan-2-ol

CAS Registry: 1213878-60-4 (Generic) / Stereoisomer specific

Class: Quaternary

The Challenge: The synthesis of 1-amino-2-arylpropan-2-ols presents a specific stereochemical challenge: the formation of a quaternary stereocenter at the C2 position. While tertiary alcohols are accessible via standard asymmetric reduction of ketones, quaternary centers require carbon-carbon bond formation or oxidative functionalization of trisubstituted alkenes. Furthermore, the para-bromo substituent serves as a critical handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but is sensitive to hydrogenolysis, ruling out standard catalytic hydrogenation protocols.

Synthetic Strategy: The "Cyclic Sulfate" Shunt While the Asymmetric Henry (Nitroaldol) reaction offers a direct disconnection, it often suffers from lower enantioselectivity (80-90% ee) with ketone substrates and yields oily intermediates difficult to purify.

This protocol utilizes the Sharpless Asymmetric Dihydroxylation (AD) followed by the Cyclic Sulfate Activation strategy. This route is selected for drug development applications due to three "Process Pillars":

-

Enantiopurity: The AD reaction typically yields >95% ee and allows for crystallization-induced optical purification of the diol intermediate.

-

Regiocontrol: The cyclic sulfate moiety directs nucleophilic attack (azide) exclusively to the primary carbon, guaranteeing the correct regioisomer.

-

Chemo-fidelity: The Staudinger reduction used in the final step preserves the aryl bromide, which would be labile under Pd/C hydrogenation.

Part 2: Reaction Workflow & Mechanism

The synthesis proceeds through a 4-stage cascade: Olefination

Caption: Figure 1. Modular synthetic workflow emphasizing the preservation of the Aryl-Bromide handle and establishment of the quaternary center via Sharpless AD logic.

Part 3: Detailed Experimental Protocols

Step 1: Precursor Synthesis (Olefination)

Objective: Convert 4-bromoacetophenone to 2-(4-bromophenyl)propene.

-

Suspend Methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.5 M) under Nitrogen.

-

Add KOtBu (1.1 equiv) portion-wise at 0°C. Stir for 30 min (bright yellow ylide forms).

-

Add 4-Bromoacetophenone (1.0 equiv) dropwise.

-

Warm to room temperature (RT) and stir for 3 hours.

-

Workup: Quench with sat. NH4Cl. Extract with Hexanes (to precipitate Ph3PO). Filter through a silica plug.

-

QC: 1H NMR should show terminal alkene protons at

5.1 and 5.3 ppm.

Step 2: Sharpless Asymmetric Dihydroxylation (The Critical Step)

Objective: Enantioselective installation of the diol at the quaternary center. Note: Use AD-mix-β to target the (S)-diol (which leads to the (R)-amino alcohol if priority rules dictate, check specific nomenclature).

Reagents:

-

AD-mix-β (1.4 g per mmol of alkene)

-

Methanesulfonamide (1.0 equiv, accelerates hydrolysis)

-

Solvent: t-BuOH:H2O (1:1 v/v)

Protocol:

-

Preparation: In a round-bottom flask, dissolve AD-mix-β and methanesulfonamide in the solvent mixture. Stir at RT until both phases are clear (orange lower phase).

-

Cooling: Cool the mixture to 0°C. (Lower temperature increases ee).

-

Addition: Add 2-(4-bromophenyl)propene (1.0 equiv) in one portion.

-

Reaction: Stir vigorously at 0°C for 24–48 hours. Monitor by TLC (fading of alkene spot).

-

Quench: Add Sodium Sulfite (Na2SO3, 1.5 g per mmol substrate) and stir at RT for 45 mins to reduce Os(VIII) to Os(IV) and quench excess oxidant.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with 1M KOH (removes sulfonamide) and Brine.

-

Purification: Recrystallize from Hexane/EtOAc.

-

Why? Recrystallization upgrades ee from ~95% to >99%.

-

-

Data Validation:

-

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).

-

Yield: Expect 85-95%.

-

Step 3: Cyclic Sulfate Activation

Objective: Activate the diol for nucleophilic attack without touching the stereocenter.

Protocol:

-

Dissolve the Chiral Diol (1.0 equiv) in dry CH2Cl2 (0.2 M) and cool to 0°C.

-

Add Thionyl Chloride (SOCl2, 1.2 equiv) and Et3N (2.5 equiv). Stir 20 min. (Forms cyclic sulfite).[1]

-

Oxidation: Dilute with CH3CN/H2O (1:1). Add catalytic RuCl3 (0.01 equiv) and NaIO4 (1.5 equiv).

-

Stir vigorously for 1 hour. The mixture turns bright yellow/orange.

-

Workup: Extract with Et2O. Wash with water.[2] Filter through a pad of silica to remove Ruthenium residues.

-

Result: White crystalline solid.

-

Mechanism Note: This step retains the stereochemistry at the quaternary center.

-

Step 4: Regioselective Azidolysis & Reduction

Objective: Install the nitrogen at the primary carbon and reveal the amine.

Part A: Azide Opening

-

Dissolve Cyclic Sulfate in Acetone/Water (9:1).

-

Add NaN3 (1.5 equiv). Heat to 50°C for 4-6 hours.

-

Hydrolysis: Add 20% H2SO4 (catalytic amount) and stir at RT for 6 hours to hydrolyze the resulting sulfate ester to the alcohol.

-

Isolation: Extract the Azido-alcohol with EtOAc. (Do not distill azides; proceed to reduction).

Part B: Staudinger Reduction

-

Dissolve the crude Azido-alcohol in THF.

-

Add Triphenylphosphine (PPh3, 1.1 equiv). Nitrogen evolution (

) will be observed. -

Stir for 2 hours (formation of iminophosphorane).

-

Add H2O (10 equiv) and heat to 50°C for 3 hours to hydrolyze the intermediate.

-

Final Workup: Acidify with 1M HCl (extracts amine into water, leaves Ph3PO in organic). Wash aqueous layer with Et2O. Basify aqueous layer with NaOH to pH 12. Extract product with CH2Cl2.

-

Final Product: this compound.

Part 4: Quality Control & Data Specifications

| Parameter | Specification | Method |

| Appearance | White to Off-white Solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, H2O/MeCN gradient |

| Enantiomeric Excess | > 99.0% | Chiralpak AD-H, Hex/IPA (90:10) |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| Identity (MS) | [M+H]+ = 230.0/232.0 (Br pattern) | ESI-MS |

Part 5: References

-

Sharpless Asymmetric Dihydroxylation (General Review): Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]

-

Cyclic Sulfate Activation & Regioselectivity: Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539. [Link]

-

Regioselective Opening of Cyclic Sulfates (Theoretical & Experimental): Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2003).[6] Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(11), 4506–4513. [Link]

-

Alternative Henry Reaction Route (Background): Palomo, C., Oiarbide, M., & Laso, A. (2005). Copper-Catalyzed Enantioselective Henry Reaction of Ketones.[8] Angewandte Chemie International Edition, 44(25), 3881–3884. [Link]

Sources

- 1. Synthesis of cyclic sulfates by halocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Understanding the unusual regioselectivity in the nucleophilic ring-opening reactions of gem-disubstituted cyclic sulfates. Experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kiesslinglab.com [kiesslinglab.com]

- 5. investigacion.unirioja.es [investigacion.unirioja.es]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A new catalyst for the asymmetric Henry reaction: synthesis of β-nitroethanols in high enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Henry Reaction [organic-chemistry.org]

Application Note & Protocols: Strategic Use of 1-Amino-2-(4-bromophenyl)propan-2-ol in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application is particularly widespread in the pharmaceutical and materials science sectors for constructing complex molecular architectures, such as substituted biphenyls.[2] This guide focuses on a specific and highly valuable building block: 1-Amino-2-(4-bromophenyl)propan-2-ol . This molecule is distinguished by its trifunctional nature, possessing an aryl bromide for cross-coupling, a chiral secondary alcohol, and a primary amine.

While the aryl bromide is the intended reactive site for Suzuki coupling, the presence of the amino alcohol moiety introduces both challenges and opportunities. The dual nucleophilicity of the amine and hydroxyl groups can lead to undesired side reactions or catalyst inhibition if not properly managed.[3][4] However, these same functional groups offer valuable handles for subsequent synthetic transformations, making this substrate a versatile precursor for drug development.

This document provides a detailed exploration of the mechanistic nuances, strategic considerations, and optimized laboratory protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions. We present two primary pathways—one utilizing the substrate directly and another involving a protective group strategy—to provide researchers with the flexibility to adapt the methodology to their specific synthetic goals.

Section 1: Mechanistic Considerations and the Role of the Amino Alcohol Moiety

The efficacy of a Suzuki coupling reaction hinges on the smooth operation of its catalytic cycle, which universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

When using this compound, the free amine (-NH₂) and hydroxyl (-OH) groups introduce specific variables that must be considered:

-

Catalyst Inhibition vs. Chelation: The lone pairs on the nitrogen and oxygen atoms can coordinate to the palladium center. This interaction can be detrimental, leading to catalyst inhibition by occupying coordination sites necessary for the catalytic cycle. Conversely, a favorable chelation effect could stabilize the palladium intermediate, potentially accelerating the reaction or preventing catalyst decomposition. This dual possibility makes the choice of ligand and reaction conditions critical.[4]

-

Competing Nucleophilicity: While the primary goal is a C-C coupling, the amine and alcohol are nucleophiles. Under certain conditions, particularly with highly reactive palladium intermediates, competing C-N or C-O coupling reactions could occur, leading to undesired byproducts.[3] The choice of a non-nucleophilic base is paramount to disfavor these pathways.

-

The Protection Strategy: To eliminate the complexities introduced by the amino alcohol moiety, a common strategy is to reversibly protect the amine, typically as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is sterically bulky and electronically deactivating, preventing the nitrogen from interfering with the palladium catalyst. This approach often leads to cleaner reactions and higher yields, albeit at the cost of two additional synthetic steps (protection and deprotection).

Section 2: Experimental Protocols

Two robust protocols are presented below. Protocol A is an optimized method for the direct coupling of the unprotected substrate, prioritizing atom economy. Protocol B employs an N-Boc protection strategy for maximum reliability and yield.

Protocol A: Direct Coupling of Unprotected this compound

This protocol is designed for efficiency, avoiding additional protection/deprotection steps. The key to success is the careful selection of a catalyst system and base that are tolerant of the free amine and hydroxyl groups.

Materials

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

|---|---|---|---|

| This compound | 230.10 | 1.0 | 230 mg |

| Arylboronic Acid | - | 1.2 | 1.2 equiv |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | 24.5 mg |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 | 345 mg |

| 1,4-Dioxane | - | - | 8.0 mL |

| Deionized Water | - | - | 2.0 mL |

Procedure

-

Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (230 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol). Subsequently, add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) via syringe. The solvent mixture should be degassed prior to use for optimal results.

-

Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aryl bromide is a key indicator of completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine (to prevent product tailing on the acidic silica), to afford the desired biaryl product.

Protocol B: Coupling of N-Boc Protected Substrate

This two-part protocol offers a highly reliable path to the coupled product by first masking the amine's reactivity.

Part I: N-Boc Protection

-

Dissolve this compound (1.0 g, 4.35 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask.

-

Add triethylamine (0.73 mL, 5.22 mmol, 1.2 equiv).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.04 g, 4.78 mmol, 1.1 equiv) in DCM (5 mL).

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution (15 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.

Part II: Suzuki Coupling Materials

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

|---|---|---|---|

| N-Boc-1-Amino-2-(4-Br-phenyl)propan-2-ol | 330.22 | 1.0 | 330 mg |

| Arylboronic Acid | - | 1.2 | 1.2 equiv |

| XPhos Pd G2 | 786.17 | 0.02 (2 mol%) | 15.7 mg |

| Potassium Phosphate (K₃PO₄), tribasic | 212.27 | 2.0 | 425 mg |

| Toluene | - | - | 8.0 mL |

| Deionized Water | - | - | 2.0 mL |

Procedure

-

Vessel Preparation: To a microwave vial or Schlenk flask, add the N-Boc protected substrate (330 mg, 1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), and the XPhos Pd G2 pre-catalyst (15.7 mg, 0.02 mmol).[7]

-

Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 5 minutes.

-

Solvent Addition: Add degassed toluene (8.0 mL) and degassed water (2.0 mL).

-

Reaction: Seal the vessel and heat to 100 °C with vigorous stirring for 4-12 hours.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A. The final product will be the N-Boc protected biaryl. Deprotection can be achieved under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) if the free amine is desired.

Section 3: Optimization and Troubleshooting

Achieving high yields in Suzuki coupling requires balancing several interdependent parameters.[1] The following table summarizes key variables and their expected impact.

| Parameter | Options | Rationale & Expert Insights | Potential Issues |

| Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald/Buchwald-type Palladacycles (e.g., XPhos, SPhos) | Choice is critical. PPh₃-based catalysts are classical but can be less effective for challenging substrates. dppf offers better stability. Buchwald ligands (e.g., XPhos) are often superior for aryl bromides, promoting faster oxidative addition and reductive elimination, which can minimize side reactions.[7] | Catalyst decomposition; low conversion. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid for transmetalation.[8] For the unprotected substrate (Protocol A), milder carbonate bases are preferred to avoid deprotonating the amino alcohol. For the protected substrate (Protocol B), a stronger base like K₃PO₄ can accelerate the reaction. | Dehalogenation. Strong bases (e.g., alkoxides) or high temperatures can promote the reduction of the aryl bromide to an arene, a common side reaction.[7][9] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O | A polar, aprotic solvent with water is standard. The water is believed to play a role in the transmetalation step.[9] Toluene is excellent for higher temperatures. DMF can aid in substrate solubility but may decompose at high temperatures. | Poor solubility of reagents; solvent decomposition. |

| Temperature | 80 - 110 °C | Higher temperatures increase reaction rates but can also promote side reactions like dehalogenation and catalyst decomposition. Start around 80-90 °C and increase if conversion is slow. | Increased side product formation. |

Section 4: Experimental Workflow and Decision-Making

Choosing the appropriate protocol depends on the specific goals of the synthesis, the nature of the coupling partner, and the scale of the reaction. The following workflow provides a decision-making framework.

Conclusion

This compound is a highly versatile building block for accessing complex, functionalized biaryl structures relevant to pharmaceutical and chemical research. While the inherent amino alcohol functionality requires careful consideration, its reactivity can be successfully managed through either a direct, atom-economical coupling protocol or a more robust protective group strategy. By understanding the underlying mechanistic principles and systematically optimizing key reaction parameters—catalyst, base, and solvent—researchers can reliably and efficiently incorporate this valuable substrate into their synthetic campaigns.

References

- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.

- Liu, C., Ni, Q., Bao, F., & Qiu, J. (2011). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Semantic Scholar.

- Valente, C., et al. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.

- Le-Houx, J., et al. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.

- ResearchGate. (2025, November 22). Palladium Catalyzed C−O Coupling of Amino Alcohols for the Synthesis of Aryl Ethers | Request PDF.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a.

- Mondal, B., et al. (n.d.). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- Chemistry LibreTexts. (2026, January 6). 8.5: Suzuki-Miyara Coupling.

- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.

Sources